D-(+)-Maltose monohydrate
D-(+)-Maltose monohydrate
Maltose is a disaccharide found in plants and bacteria. It is a degradation product of starch in plants that accumulates in a circadian rhythm-, day length-, and temperature-dependent manner. Maltose is formed from starch by the action of β-amylase and is a source of glucose in bacteria and mammals.
Maltose monohydrate is commonly used as a tablet filler or excipient in pharmaceutical industry.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Maltose monohydrate is commonly used as a tablet filler or excipient in pharmaceutical industry.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Brand Name:
Vulcanchem
CAS No.:
6363-53-7
VCID:
VC21156836
InChI:
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1
SMILES:
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Molecular Formula:
C12H22O11.H2O
C12H24O12
C12H24O12
Molecular Weight:
360.31 g/mol
D-(+)-Maltose monohydrate
CAS No.: 6363-53-7
Cat. No.: VC21156836
Molecular Formula: C12H22O11.H2O
C12H24O12
Molecular Weight: 360.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Maltose is a disaccharide found in plants and bacteria. It is a degradation product of starch in plants that accumulates in a circadian rhythm-, day length-, and temperature-dependent manner. Maltose is formed from starch by the action of β-amylase and is a source of glucose in bacteria and mammals. Maltose monohydrate is commonly used as a tablet filler or excipient in pharmaceutical industry. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. |
|---|---|
| CAS No. | 6363-53-7 |
| Molecular Formula | C12H22O11.H2O C12H24O12 |
| Molecular Weight | 360.31 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate |
| Standard InChI | InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 |
| Standard InChI Key | HBDJFVFTHLOSDW-DNDLZOGFSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O |
| SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O |
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